molecular formula C15H24 B3328891 (+)-alpha-Barbatene CAS No. 53060-59-6

(+)-alpha-Barbatene

Cat. No.: B3328891
CAS No.: 53060-59-6
M. Wt: 204.35 g/mol
InChI Key: RMKQBFUAKZOVPQ-APIJFGDWSA-N
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Description

(+)-alpha-Barbatene is a sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . This compound is a member of the barbatane class, characterized by a distinctive carbotricyclic structure formally known as (1R,2R,6S,7R)-1,2,6,8-tetramethyltricyclo[5.3.1.0²,⁶]undec-8-ene . This compound is of significant interest in the study of plant specialized metabolism. It has been identified in various plant species, including the model plant Arabidopsis thaliana , where it is a major product of a specific sesquiterpene synthase enzyme and a component of floral volatile emissions . It is also found in several liverwort species (e.g., Lophozia ventricosa ), which are known for their complex arrays of terpenes . In plants, sesquiterpenoids like this compound are often involved in defense mechanisms against herbivores and pathogens, and in plant-to-plant communication . Research into its biosynthesis provides a valuable model for understanding terpene cyclization mechanisms and the function of sesquiterpene synthase enzymes . The study of such compounds also illuminates the evolutionary history of terpene synthase genes in land plants . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,6S,7R)-1,2,6,8-tetramethyltricyclo[5.3.1.02,6]undec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-6-9-13(2)10-12(11)14(3)7-5-8-15(13,14)4/h6,12H,5,7-10H2,1-4H3/t12-,13-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKQBFUAKZOVPQ-APIJFGDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CC1C3(C2(CCC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]2(C[C@H]1[C@]3([C@@]2(CCC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of + Alpha Barbatene

Plant Sources and Ecological Context

(+)-alpha-Barbatene is found in several plant species, contributing to their volatile organic compound profiles. Its presence is particularly noted in model plant systems and specific bryophytes.

Occurrence in Arabidopsis thaliana

The model plant Arabidopsis thaliana is a known source of this compound. Research has identified specific terpene synthases within Arabidopsis responsible for its biosynthesis. For instance, the gene At5g44630, encoding a terpene synthase (TPS11), has been shown to catalyze the conversion of farnesyl diphosphate (B83284) into a complex mixture of sesquiterpenes, with this compound being one of the major products, alongside (+)-thujopsene and (+)-beta-chamigrene ebi.ac.ukoup.commicrobialtec.comexpasy.orggenome.jp. These sesquiterpenes are significant components of the volatile blend emitted from Arabidopsis flowers ebi.ac.ukoup.com. The enzyme responsible has been classified as this compound synthase (EC 4.2.3.69) microbialtec.comexpasy.orgwikipedia.org.

Identification in Liverwort Species

Liverworts represent a significant group of plants where this compound and related sesquiterpenes are commonly found preprints.orgoup.com. Studies have identified this compound in various liverwort species, often as a constituent of their essential oils or extracts. For example, in the liverwort Lophozia ventricosa, this compound was identified, constituting 8.30% of its methanolic extract and 8.21% of its ethyl acetate (B1210297) extract researchgate.net. It has also been identified in Targionia hypophylla tandfonline.com and Jamesoniella colorata researchgate.net. The prevalence of these sesquiterpenes in liverworts suggests a potential ecological role for these compounds in these non-vascular plants preprints.orgoup.com.

Table 1: Occurrence of this compound in Plant Sources

Plant SpeciesPercentage/SignificanceCitation(s)
Arabidopsis thalianaMajor sesquiterpene product of TPS11; significant component of floral volatile emissions. ebi.ac.ukoup.comuniprot.org
Lophozia ventricosa8.30% (methanolic extract), 8.21% (ethyl acetate extract). researchgate.net
Targionia hypophyllaIdentified as a source. tandfonline.com
Jamesoniella colorataIdentified as a source. researchgate.net

Fungal Sources and Mycotoxin Biosynthesis Implications

Fungi, particularly from the Basidiomycota division, have also been identified as sources of this compound.

Presence in Fusarium Species

Based on the reviewed literature, there is no direct evidence indicating the presence of this compound in Fusarium species or any established link between this specific sesquiterpene and mycotoxin biosynthesis pathways within these fungi mdpi.commdpi.comfrontiersin.orgnih.gov. Research on Fusarium species primarily focuses on mycotoxins such as trichothecenes, fumonisins, and aflatoxins, and their regulatory mechanisms.

Detection in Basidiomycetes

Table 2: Occurrence of this compound in Fungal Sources

Fungal Species/GroupSpecificity/SignificanceCitation(s)
Polyporus sulfureusIdentified as a volatile compound. d-nb.info
Lentinus lepideusIdentified as a volatile compound. d-nb.info
Fistulina hepaticaIdentified as a volatile compound. d-nb.info
Tricholoma vaccinumProduces α-barbatene among twenty sesquiterpenes. jsmc-phd.decabidigitallibrary.org
Phanerodontia chrysosporiumPcSTS06 synthesizes α-barbatene. mdpi.com
BasidiomycetesGeneral group identified as producers of (+)-α-Barbatene. researchgate.net

Microbial Bioprospecting for Novel Sources

Microbial bioprospecting is a field dedicated to the exploration of microorganisms for novel bioactive compounds, enzymes, and genes biotechrep.irbiotechrep.irfrontiersin.orgresearchgate.net. Marine environments, in particular, are recognized as vast reservoirs of microbial diversity, including bacteria and fungi, which possess the potential to produce a wide array of secondary metabolites with diverse applications biotechrep.irbiotechrep.ir. This process involves screening diverse microbial communities, including those from extreme environments, to identify organisms that synthesize valuable natural products frontiersin.org. While specific examples of microbial bioprospecting efforts focused solely on discovering new sources of this compound are not detailed in the provided literature, the general principles of microbial bioprospecting are applicable to the search for novel producers of sesquiterpenes like alpha-barbatene, potentially from marine or terrestrial microbial communities. The development of metagenomic tools and omics-based technologies further enhances the ability to identify novel metabolic pathways and enzymes from previously unculturable microbes, thereby fueling the discovery of new molecules frontiersin.org.

Biosynthetic Pathways of + Alpha Barbatene

General Sesquiterpene Biosynthesis Principles

The foundation of all terpenoid biosynthesis lies in the sequential condensation of five-carbon (C5) isoprenoid units. For sesquiterpenes, this process leads to a C15 precursor that is subsequently cyclized and modified by terpene synthases.

Farnesyl Diphosphate (B83284) (FPP) as a Central Precursor

Farnesyl diphosphate (FPP) serves as the universal precursor for all sesquiterpenes ebi.ac.ukoup.comoup.com. FPP is a linear C15 isoprenoid molecule synthesized through the head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP) wikipedia.orgresearchgate.netresearchgate.net. This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS) oup.com. Once formed, FPP is the substrate that terpene synthases utilize to initiate the complex cyclization cascades leading to the vast array of sesquiterpene structures found in nature nih.govnih.govoup.comoup.com. The precise structure of FPP, particularly its stereochemistry (typically (2E,6E)-FPP), is crucial for the subsequent enzymatic reactions uniprot.orgnih.gov.

Mevalonate (B85504) Pathway (MVA) and Methylerythritol Phosphate (B84403) Pathway (MEP) Contribution

The C5 isoprenoid units, IPP and DMAPP, are synthesized through two distinct metabolic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway researchgate.netnih.govbioinformatics.nlrsc.orgnih.govutoronto.caiomcworld.comproteomicsdb.orgcreative-enzymes.comebi.ac.uk.

Mevalonate Pathway (MVA): Primarily located in the cytosol, the MVA pathway originates from acetyl-CoA and proceeds through mevalonic acid. It is traditionally considered the primary route for the biosynthesis of sesquiterpenes and sterols in plants researchgate.netnih.govbioinformatics.nlnih.govgoogle.commdpi.com.

Methylerythritol Phosphate Pathway (MEP): Localized in plastids, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials. While predominantly associated with the synthesis of monoterpenes, diterpenes, and carotenoids, evidence suggests that the MEP pathway can also contribute to sesquiterpene biosynthesis, sometimes through cross-talk with the MVA pathway, where intermediates are transported between compartments researchgate.netnih.govbioinformatics.nlrsc.orgutoronto.caiomcworld.comproteomicsdb.orgresearchgate.netacs.orgcreative-enzymes.comebi.ac.uk. In some plant species, both pathways contribute to the FPP pool for sesquiterpene production uniprot.orgresearchgate.netacs.org.

Enzymology of (+)-alpha-Barbatene Synthase (EC 4.2.3.69)

The specific enzyme responsible for the formation of this compound is this compound synthase, also known as AtBS or AtTPS11. This enzyme belongs to the large family of terpene synthases (TPSs).

Identification and Characterization of AtBS/AtTPS11

This compound synthase (EC 4.2.3.69) was identified and characterized in Arabidopsis thaliana as AtTPS11 wikipedia.orgnih.govoup.comoup.comebi.ac.uknih.govnih.govresearchgate.net. This enzyme is one of several terpene synthases found in Arabidopsis flowers, contributing to the plant's volatile floral scent profile nih.govoup.comoup.com. Functional characterization, often involving heterologous expression in systems like Escherichia coli or yeast, confirmed its enzymatic activity. Studies have shown that AtTPS11, when expressed, catalyzes the conversion of (2E,6E)-FPP into a mixture of sesquiterpenes wikipedia.orgoup.comebi.ac.uknih.gov. The identification of specific genes and their corresponding protein products, such as AtTPS11, is crucial for understanding the genetic basis of terpene diversity in plants nih.govnih.gov.

Catalytic Mechanism: Cyclization of (2E,6E)-Farnesyl Diphosphate and Diphosphate Elimination

The catalytic mechanism of this compound synthase follows the general pathway of class I terpene synthases nih.govrsc.orgdb-thueringen.denih.gov. The process is initiated by the metal-ion-dependent (typically Mg2+) cleavage of the diphosphate group from the (2E,6E)-FPP substrate wikipedia.orgdb-thueringen.denih.gov. This ionization generates a reactive farnesyl carbocation intermediate nih.govnih.govdb-thueringen.de. This carbocation then undergoes a series of complex cyclization and rearrangement reactions, guided by the enzyme's active site architecture, to form the specific carbon skeleton of this compound nih.govnih.govdb-thueringen.denih.gov. The final step typically involves deprotonation of a carbocation intermediate to yield the neutral sesquiterpene product, this compound, along with the released diphosphate wikipedia.orgnih.govrsc.orgnih.gov.

Promiscuous Nature and Multi-Product Formation (e.g., Thujopsene (B1203592), Beta-Chamigrene)

A notable characteristic of many terpene synthases, including this compound synthase (AtTPS11), is their promiscuous nature, leading to the formation of multiple sesquiterpene products from a single substrate wikipedia.orgnih.govresearchgate.netdb-thueringen.denih.gov. When expressed, AtTPS11 has been shown to produce not only this compound but also other sesquiterpenes such as thujopsene and beta-chamigrene (B1209230) wikipedia.orgnih.govoup.comebi.ac.uk. This multi-product formation arises from alternative cyclization pathways and rearrangements of the carbocation intermediates within the enzyme's active site nih.govnih.govdb-thueringen.denih.gov. The specific product profile can be influenced by subtle differences in the enzyme's structure, substrate binding, and reaction conditions db-thueringen.denih.gov. The promiscuity of terpene synthases is considered a significant driver of chemical diversity in plant secondary metabolism researchgate.netdb-thueringen.de.

Conserved Motifs and Active Site Architecture in Terpene Synthases

Terpene synthases (TSs) are a superfamily of enzymes responsible for the vast structural diversity of terpenes. Class I TSs, which catalyze the cyclization of isoprenoid diphosphate substrates like farnesyl pyrophosphate (FPP) to form sesquiterpenes, share a conserved three-dimensional structure known as the "terpene fold" pnas.orgacs.org. This fold is characterized by an active site cavity lined with relatively inert amino acid residues, which are crucial for stabilizing carbocationic intermediates through π-interactions and guiding the reaction pathway pnas.orgrsc.org.

Central to the catalytic activity of Class I TSs are highly conserved metal-binding motifs, primarily the aspartate-rich DDxxD/E motif and the NSE/DTE motif acs.orgrsc.orguniprot.orguniprot.orgnih.gov. These motifs are essential for coordinating divalent metal ions, typically Mg2+, which are indispensable for activating the diphosphate group of the FPP substrate, facilitating its departure and initiating the cascade of carbocationic cyclizations acs.orgacs.orgpnas.org. For instance, the DDxxD motif is critical for binding Mg2+ ions, which in turn coordinate the substrate within the active site rsc.orguniprot.orguniprot.org. The specific arrangement and identity of amino acids within and surrounding the active site cavity, including loops such as the Hα-1 loop, significantly influence substrate binding, the stabilization of reaction intermediates, and ultimately, the specificity and promiscuity of the enzyme's product profile rsc.orgnih.govacs.org.

Table 1: Conserved Motifs in Class I Terpene Synthases

Motif NameConsensus SequenceFunctional RoleReferenced in
DDxxD/EDDxxD or DDxxEBinds Mg2+ ions for substrate activation and diphosphate binding acs.orgrsc.orguniprot.orguniprot.orgnih.govacs.orgpnas.org
NSE/DTENSE or DTEBinds Mg2+ ions for substrate activation and diphosphate binding acs.orgrsc.orguniprot.orguniprot.orgnih.gov
WXXXXXRYWXXXXXRYLocated near the active site, potentially involved in substrate binding/catalysis acs.org

Molecular Genetics of this compound Biosynthesis

Gene Identification and Cloning Strategies

The biosynthesis of this compound is primarily attributed to specific terpene synthase enzymes. In Arabidopsis thaliana, the gene encoding this compound synthase has been identified as BS (also referred to as TPS11), with the gene accession number AT5G44630 udel.edugenome.jpkegg.jpatted.jpuniprot.org. Identification of such genes often involves mining genomic and transcriptomic data, followed by functional characterization through heterologous expression nih.govresearchgate.net. Strategies such as surrogate splicing have been employed for the functional analysis of sesquiterpene synthase genes, enabling the study of their enzymatic activities genome.jpkegg.jpwikipedia.org. Once identified, these genes are typically cloned into expression vectors for recombinant production in host systems like Escherichia coli or yeast, allowing for detailed biochemical analysis nih.govmdpi.com.

Transcriptional Regulation and Expression Profiles

The expression of genes involved in secondary metabolite biosynthesis, including terpene pathways, is tightly regulated at the transcriptional level nih.govfrontiersin.org. In plants, this regulation is orchestrated by a complex network of transcription factors that respond to various internal and external signals, such as phytohormones and environmental cues nih.govfrontiersin.orgoup.com. For instance, in Arabidopsis, the transcription factor MYC2 plays a significant role in regulating sesquiterpene synthase gene expression, including that of TPS11 (the alpha-barbatene synthase gene) oup.com. This regulation is influenced by jasmonic acid (JA) and gibberellin (GA) signaling pathways, where MYC2 acts as a positive regulator, and its activity is modulated by DELLA proteins oup.com. Expression profiles can also be developmentally regulated, with specific genes being activated or repressed at different stages of plant growth researchgate.net.

In Vivo and In Vitro Studies of this compound Biosynthesis

Isotopic Labeling and Mechanistic Elucidation

Isotopic labeling is a cornerstone technique for elucidating the intricate mechanisms of terpene biosynthesis researchgate.netmdpi.commdpi.combiosyntan.denih.govbiophysics-reports.org. By feeding organisms or isolated enzyme systems with precursors labeled with stable isotopes (e.g., 13C) or radioisotopes (e.g., 3H), researchers can trace the metabolic flow of atoms through the enzymatic reaction cascade researchgate.netmdpi.com. Analysis of the isotopic enrichment patterns in the final this compound product provides critical insights into the sequence of cyclization, rearrangement, and termination steps initiated from the FPP substrate researchgate.netmdpi.com. These studies are instrumental in constructing detailed catalytic models, including the stereochemical course of reactions and potential carbocation rearrangements researchgate.net.

Enzyme Assays and Product Profiling

In vitro enzyme assays are crucial for confirming the function of identified terpene synthases and characterizing their catalytic products. This typically involves the purification of the recombinant enzyme, often expressed in a heterologous system, followed by incubation with the appropriate substrate, farnesyl pyrophosphate (FPP) acs.orguniprot.orgnih.govresearchgate.netmdpi.com. The reaction is usually conducted in the presence of essential metal cofactors, such as Mg2+ or Mn2+ uniprot.org.

The products of these enzymatic reactions are subsequently analyzed using sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) acs.orgnih.govresearchgate.netmdpi.com. For the Arabidopsis thaliana alpha-barbatene synthase (AtBS, EC 4.2.3.69), in vitro assays with FPP have demonstrated its ability to produce a mixture of sesquiterpenes. The major products identified include this compound (approximately 27.3%), (+)-thujopsene (approximately 17.8%), and (+)-beta-chamigrene (approximately 9.9%), along with trace amounts of other sesquiterpenoids genome.jpkegg.jpuniprot.orgwikipedia.org. While this enzyme is primarily characterized for sesquiterpene production from FPP, it has also shown activity with geranyl diphosphate (GPP) as a substrate, although the formation of monoterpene products from GPP is considered less likely due to subcellular localization constraints uniprot.org.

Table 2: Products of Arabidopsis thaliana Alpha-Barbatene Synthase (AtBS) in vitro Assay

ProductRelative Abundance (%)SubstrateEnzyme Commission NumberReferences
This compound27.3FPPEC:4.2.3.69 genome.jpkegg.jpuniprot.orgwikipedia.org
(+)-thujopsene17.8FPPEC:4.2.3.79 genome.jpkegg.jpuniprot.orgwikipedia.org
(+)-beta-chamigrene9.9FPPEC:4.2.3.78 genome.jpkegg.jpuniprot.orgwikipedia.org
Other sesquiterpenoidsTracesFPP- genome.jpkegg.jpuniprot.orgwikipedia.org

Table 3: Key Gene Information for this compound Synthesis

Gene Name/SymbolOrganismGene AccessionEnzyme Commission NumberPrimary FunctionReferences
BS / TPS11Arabidopsis thalianaAT5G44630EC:4.2.3.69This compound synthase udel.edugenome.jpkegg.jpatted.jpuniprot.org

Chemical Synthesis Approaches to + Alpha Barbatene

Total Synthesis Strategies

The total synthesis of (+)-α-Barbatene and related barbatenes has been a target for several research groups, with seminal works establishing foundational strategies. These approaches often involve building the complex carbocyclic framework through a series of strategic bond-forming reactions, including cycloadditions and carefully orchestrated skeletal rearrangements.

A notable contribution to the total synthesis of barbatenes, including (+)-α-Barbatene, was reported by Kodama and colleagues cdnsciencepub.comcdnsciencepub.comresearchgate.net. Their strategy centered on the synthesis of a common intermediate from which multiple barbatane sesquiterpenes could be derived. This approach leveraged a Diels-Alder reaction to construct a bicyclo[2.2.2]octane derivative, which served as a crucial precursor. Subsequent skeletal rearrangements were then employed to forge the characteristic tricyclic barbatane skeleton. This convergent strategy allowed for the efficient preparation of several related natural products from a shared synthetic pathway, highlighting the power of strategic intermediate design in complex molecule synthesis.

Cycloaddition reactions are powerful tools for rapidly assembling cyclic systems, and their application has been instrumental in the synthesis of the barbatane skeleton. In the Kodama synthesis, a Diels-Alder reaction (a [4+2] cycloaddition) was employed to construct a bicyclo[2.2.2]octane core cdnsciencepub.comcdnsciencepub.comresearchgate.net. This reaction typically involves the concerted addition of a conjugated diene to a dienophile, forming two new sigma bonds and a six-membered ring. The choice of appropriate diene and dienophile is critical for establishing the correct relative stereochemistry within the bicyclic intermediate, which then dictates the stereochemical outcome of subsequent transformations leading to the barbatane framework. While other cycloaddition strategies, such as [3+2] cycloadditions, are known for constructing fused ring systems researchgate.netnih.gov, the Diels-Alder reaction has been a cornerstone in building the foundational bicyclic structure that precedes the characteristic rearrangements leading to the barbatane skeleton.

The intricate tricyclic structure of (+)-α-Barbatene often necessitates the use of skeletal rearrangements to transform more accessible ring systems into the desired barbatane framework. These rearrangements, frequently carbocation-mediated, allow for the migration of atoms or groups, leading to significant changes in the carbon skeleton. Kodama's synthesis prominently featured skeletal rearrangements, particularly in converting bicyclic precursors into the tricyclic barbatane system cdnsciencepub.comcdnsciencepub.comresearchgate.net. For instance, the transformation of an epoxy alcohol intermediate into a ketoalcohol often involved a Lewis acid-catalyzed rearrangement, which reconfigured the carbon skeleton. Such processes, including Wagner-Meerwein shifts, are common in terpene chemistry, both in nature and in synthetic approaches, to access complex polycyclic architectures acs.orgcambridgescholars.com. The precise control over these rearrangements is crucial for achieving the correct connectivity and stereochemistry of the final product.

Stereoselective and Enantioselective Synthesis

The synthesis of (+)-α-Barbatene requires not only the construction of its carbon skeleton but also the precise control of its multiple stereocenters to yield the naturally occurring enantiomer. This involves strategies for stereoselective synthesis, where specific stereoisomers are preferentially formed, and enantioselective synthesis, which aims to produce a single enantiomer.

Controlling stereochemistry throughout a multi-step synthesis is paramount. Strategies employed include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials that already possess some of the required stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction, followed by its removal ethz.chegrassbcollege.ac.ine-bookshelf.de.

Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) that guide reactions to favor the formation of one enantiomer over the other ethz.che-bookshelf.demasterorganicchemistry.com.

Stereospecific Reactions: Reactions where the stereochemistry of the starting material dictates the stereochemistry of the product, often due to a concerted mechanism egrassbcollege.ac.inmasterorganicchemistry.com.

In the context of barbatane synthesis, the Diels-Alder reaction, being a concerted cycloaddition, can often proceed with high stereospecificity, setting key relative stereochemistries early in the synthesis cdnsciencepub.com. Subsequent steps, such as reductions or rearrangements, must then be carefully controlled to maintain or introduce the desired stereochemistry in intermediates en route to (+)-α-Barbatene.

To confirm the successful synthesis of (+)-α-Barbatene in its enantiomerically pure form, rigorous methods for determining enantiomeric excess (ee) are employed. Common techniques include:

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods utilize chiral stationary phases that can separate enantiomers, allowing for their quantification ekb.egyork.ac.ukd-nb.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: Chiral shift reagents or chiral derivatizing agents can induce differential chemical shifts for enantiomers, enabling their distinction and quantification york.ac.uknih.govmdpi.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect differences in the interaction of chiral molecules with circularly polarized light, and when coupled with appropriate derivatization or complexation, can be used to determine ee nih.gov.

Chemical Correlation: Synthesized compounds can be chemically transformed into known chiral compounds whose absolute configuration and optical purity are already established. Enantioselective GC is often used to analyze the products of such correlations d-nb.info.

The determination of the enantiomeric excess is critical for validating the success of an enantioselective synthesis, ensuring that the synthesized product matches the optical purity of the natural compound.

Compound List

(+)-α-Barbatene

β-Barbatene

Gymnomitrol

Isogymnomitrol

Sesquiterpenes

Barbatane sesquiterpenes

Cyclopenta[c]chromene

Barbituric acid derivatives

Cyclopropanes

Alkynes

Dienes

Cycloheptatrienes

Cyclooctatetraenes

Bicyclo[4.2.1]nonadi(tri)enes

Bicyclo[4.2.2]decatri(tetra)enes

Bicyclo[2.2.2]octane derivatives

Dihydrobenzene

Cyclopentene

Epoxy alcohol 24

Ketoalcohol 25

Diketone 26

Sulfide 16

Comparison of Chemical and Enzymatic Synthetic Routes

The production of (+)-alpha-Barbatene can be achieved through distinct methodologies: total chemical synthesis and enzymatic synthesis. Each approach leverages different principles and technologies to construct the molecule from its precursors.

Chemical Synthesis Approaches

Enzymatic Synthesis Approaches

Enzymatic synthesis utilizes the catalytic power of specific enzymes, known as sesquiterpene synthases (STSs), to convert a common precursor, farnesyl diphosphate (B83284) (FPP), into sesquiterpenes. This compound synthase (AtBS, EC 4.2.3.69) is a well-characterized enzyme that directly catalyzes the formation of this compound from FPP qmul.ac.ukwikipedia.org. This enzyme, found in plants like Arabidopsis thaliana, initiates a cascade of cyclization and rearrangement reactions from the linear C15 FPP substrate qmul.ac.ukwikipedia.org. Other STSs from various organisms, including fungi such as Flammulina velutipes and Phanerochaete chrysosporium, have also been identified and characterized for their ability to produce alpha-barbatene, often alongside other sesquiterpenes nih.govmdpi.com.

The biosynthesis of sesquiterpenes by STSs is typically highly stereoselective, precisely controlling the formation of chiral centers within the complex molecular structure acs.org. This biocatalytic approach can achieve the target molecule in a single enzymatic step from the FPP precursor. Furthermore, advancements in metabolic engineering have enabled the heterologous expression of STSs in microbial hosts like Saccharomyces cerevisiae, allowing for the production of sesquiterpenes, including this compound, at significant titers nih.govsemanticscholar.org.

Comparative Analysis

Comparing chemical and enzymatic routes for this compound synthesis reveals key differences in their methodologies, efficiency, and applicability.

Stereoselectivity: Enzymatic synthesis inherently offers high stereoselectivity due to the precise active site architecture of STSs, directly yielding the desired enantiomer of this compound. Chemical synthesis, while capable of achieving high stereoselectivity through sophisticated strategies, often requires more complex reaction designs and chiral auxiliaries or catalysts.

Complexity and Number of Steps: Chemical synthesis of complex molecules like this compound involves numerous discrete reaction steps. Enzymatic synthesis, starting from FPP, can produce the final product in a single catalytic step, although the production of FPP itself may involve prior biochemical or chemical steps.

Substrate Scope and Diversity: Chemical synthesis provides broad flexibility for modifying the structure and creating diverse analogues. Chemoenzymatic approaches, which combine chemically synthesized modified precursors with enzymatic catalysis, can also generate novel terpenoid structures nih.govqmul.ac.uk. Some STSs also exhibit a degree of promiscuity, producing multiple products from FPP, thus offering a route to a mixture of related sesquiterpenes qmul.ac.uknih.gov.

Scalability and Sustainability: Enzymatic routes, especially those implemented in microbial fermentation systems, are often considered more sustainable and amenable to large-scale production due to milder reaction conditions and reduced waste generation compared to traditional multi-step chemical syntheses nih.govsemanticscholar.org.

Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound (General Strategies)

FeatureChemical Synthesis (General Strategy)Enzymatic Synthesis (Specific Enzyme/System)
Precursor Simpler organic moleculesFarnesyl diphosphate (FPP)
Key Reaction Type Cycloaddition, skeletal rearrangements, functional group transformationsEnzymatic cyclization and rearrangement cascade
Stereocontrol Achieved through chiral reagents, catalysts, or auxiliariesInherently high due to enzyme active site specificity
Number of Steps Typically multi-step (often >10)Single enzymatic step from FPP (FPP synthesis may be separate)
Typical Yield Variable, often lower overall yields due to multiple stepsCan achieve high titers in engineered hosts; yield depends on enzyme efficiency
Advantages High flexibility, broad analogue synthesis, well-established techniquesHigh stereoselectivity, efficiency, potential sustainability, fewer steps from FPP
Limitations Lengthy, complex, potentially lower overall yield, resource-intensiveEnzyme discovery/engineering required, substrate specificity can be limiting
Scalability Established for many processes, but can be costlyHigh potential via metabolic engineering and fermentation

Table 2: Selected Sesquiterpene Synthases Producing α-Barbatene

Enzyme Name/SourceSubstratePrimary Products (if specified)α-Barbatene ProductionNotes
This compound synthase (AtBS) / Arabidopsis thaliana(2E,6E)-Farnesyl diphosphate (FPP)α-Barbatene, Thujopsene (B1203592), β-ChamigreneMajor product (27.3%)Identified as EC 4.2.3.69 qmul.ac.ukwikipedia.org.
FvSTS08 / Flammulina velutipesFarnesyl diphosphate (FPP)β-BarbateneProduced as a side productEngineered in S. cerevisiae, achieved 78.8 mg/L β-barbatene nih.gov.
Omphalotus olearius STSsNerolidyl diphosphate (NPP)δ-CadineneOmp9 synthesized α-barbatene mdpi.com.
Phanerochaete chrysosporium STSsFarnesyl diphosphate (FPP)Various sesquiterpenesPcSTS06 synthesized α-barbatene and β-barbatene mdpi.com.
Tricholoma vaccinum STSsFarnesyl diphosphate (FPP)Various sesquiterpenesIdentified as producing α-barbateneFound in axenic culture; production changed during host colonization researchgate.net.

Compound List:

this compound

Farnesyl diphosphate (FPP)

this compound synthase (AtBS)

Sesquiterpene Synthases (STSs)

Structural Elucidation and Mechanistic Investigations

Stereochemical Elucidation of (+)-alpha-Barbatene

The precise three-dimensional structure and stereochemistry of this compound are critical for understanding its interactions and biological roles. Elucidating these aspects involves sophisticated analytical techniques and computational methods.

Chiral Analysis for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is vital, as different enantiomers can exhibit distinct biological activities or arise from stereoselective enzymatic processes. Chiral chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases, are the primary analytical tools for assessing enantiomeric excess diva-portal.orgresearchgate.net. These techniques allow for the separation and quantification of enantiomers based on their differential interactions with the chiral stationary phase. For instance, studies have successfully resolved enantiomers of related sesquiterpenes, such as beta-barbatene, using cyclodextrin-modified columns diva-portal.org. Similarly, chiral HPLC has been instrumental in verifying the enantiomeric composition of other terpenoid compounds researchgate.net. The application of these chiral analytical methods to this compound would provide critical data on the stereochemical integrity of isolated samples and the fidelity of its biosynthetic pathways.

Computational Chemistry Applications

Computational chemistry offers powerful tools to investigate the structure, conformation, and reaction mechanisms of molecules like this compound, especially in the context of its biosynthesis.

Ab Initio and DFT Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) calculations are extensively used to explore the conformational landscape of sesquiterpenes rsc.orgresearchgate.netresearchgate.net. These quantum chemical methods allow researchers to map the potential energy surface of this compound, identifying its most stable conformers and understanding the energy barriers between different spatial arrangements. Such analyses are crucial for predicting how the molecule might fit into the active sites of enzymes or how its conformation influences its chemical reactivity researchgate.netresearchgate.net. By calculating parameters such as bond lengths, bond angles, and torsional angles, these methods provide a detailed understanding of the molecule's intrinsic three-dimensional structure.

Mechanistic Insights into Carbocation Rearrangements

The biosynthesis of sesquiterpenes, including this compound, is characterized by intricate cascades of carbocation rearrangements initiated by terpene synthases acs.orgrsc.orgresearchgate.netsjtu.edu.cnacs.orgnih.govacs.orgnih.gov. Computational studies, particularly DFT and ab initio calculations, are indispensable for dissecting these complex reaction pathways. These investigations aim to map the energy profiles of carbocation intermediates, identify transition states, and elucidate the mechanisms of various rearrangements, such as alkyl and hydride shifts, which often occur in a concerted or highly asynchronous manner rsc.orgacs.org. By simulating these processes, researchers can explain how acyclic precursors are cyclized into the polycyclic structures of sesquiterpenes like barbatene, providing a mechanistic basis for the structural diversity observed in nature acs.orgrsc.orgresearchgate.netsjtu.edu.cn. Understanding these carbocationic cascades is key to deciphering the catalytic strategies of terpene synthases acs.orgrsc.orgresearchgate.netsjtu.edu.cnacs.orgnih.govacs.orgnih.gov.

Data Tables

Table 1: Composition of Methanol Extract from Scapania aspera

CompoundPercentage (%)
β-Barbatene25.1
o-Cymene14.0
α-Barbatene5.7
allo-Aromadendrene4.9
β-Bourbonene(Not specified)

Note: Data sourced from researchgate.net. The percentage for β-Bourbonene was not explicitly provided in the snippet.

Table 2: Fermentation Titers of Sesquiterpenes in S. cerevisiae

SesquiterpeneTiter (g/L)
α-Barbatene1.6
Thujopsene (B1203592)1.2
α-Farnesene10.8
Pentalenene (B1246303)10.8
Presilphiperfol-1-ene22.7
epi-Isozizaene4.7
Protoilludene38.8
α-Santalene10.2
β-Copaene6.8

Note: Data sourced from nih.gov. Titers for α-Farnesene, Pentalenene, Presilphiperfol-1-ene, epi-Isozizaene, Protoilludene, α-Santalene, and β-Copaene are included for context as reported in the same study.

Compound Name Index

α-Barbatene

α-Bergamotene

α-Bulnesene

α-Cedrene

α-Chamigrene

α-Farnesene

α-Himachalene

α-Longipinene

α-Pinene

α-Santalene

allo-Aromadendrene

Atiserene

Bazzanene

Bergamotenes

β-Bazzanene

β-Bourbonene

β-Caryophyllene

β-Cedrene

β-Chamigrene

β-Copaene

β-Phellandrene

β-Pinene

β-Selinene

Cadalenene

Cadalene

Calacorene

Camphene

Chamipinene

Copaenes

Cubebenes

Cuparene

Cuprenene

Cyclosativene

Decane

Diterpenes

Dunniene

epi-Aristolochene

epi-Isozizaene

Flammuspirones A–J

FPP (Farnesyl diphosphate)

Germacrene A

Germacrene D

Gymnomitrane-based compounds

Isobazzanene

Isochamigrene

Iso-γ-bisabolene

Isopentenyl pyrophosphate (IPP)

Kaurene

Lanosterol

Laurene

Lemnalol

Limonene

Lobophytum sarcophytoides

Longicyclene

Longifolene

Lophocolea

Mangicol

Marrero-Gani (method)

MEP (2-C-methyl-D-erythritol 4-phosphate) pathway

Microbiotene

Monoterpenes

Nardia scalaris

(-)-Nerolidol

NPP (Nerolidyl pyrophosphate)

o-Cymene

Octen-1-ol acetate (B1210297)

Oxido-squalene

Pentalenene

Peniroquesine

Plectocolea paroica

Pleostene

Pleurospiroketal F

(+)-3-Carene

Protoilludene

Presilphiperfol-1-ene

QM9 database

Santalene

Sativene

Scapania ampliata

Scapania aspera

Scapania undulata

Sesquiterpenes

Sesquithujene

Sesquisabinene

Squalene

Sporulaminals A

Sporulaminals B

Sterhirsutins C–L

Sterol sidechains

Taxol

Thujopsene

Triterpenoid synthases

Undecane

Variexenol B

Verrucosane

Widdradiene

2-methyldecane (B42159)

(Z)-α-bisabolene

γ-humulene

Biological Functions and Ecological Significance of + Alpha Barbatene

Role in Plant Chemical Ecology

(+)-α-Barbatene is recognized for its contributions to how plants interact with their environment, particularly in the context of defense and communication.

(+)-α-Barbatene serves as a precursor to oxidized sesquiterpenes that play a role in plant defense. In Arabidopsis thaliana, the enzyme CYP706A3 oxidizes (+)-α-barbatene into oxygenated derivatives. These oxidized compounds are retained within plant tissues and are understood to protect reproductive organs against florivores (insects that feed on flowers) and potentially against microbial parasites. nih.govnih.gov The oxidized forms of (+)-α-barbatene deter insect larvae from feeding on Arabidopsis flowers. oup.com

Beyond floral contexts, the emission of α-barbatene has been observed to be induced following herbivory. In maize, its emission increases after lepidopteran herbivory, suggesting a role in the plant's defense response against such pests. nih.gov Similarly, in cotton (Gossypium hirsutum), α-barbatene showed significant upregulation in response to feeding by the mirid bug, indicating its involvement in cotton's defense against herbivorous insects. mdpi.com The emission of α-barbatene in Chinese cabbage (Brassica oleracea) is also influenced by aphid feeding; its release is increased by Pieris brassicae but decreased by Brevicoryne brassicae, highlighting a dynamic response to different herbivore species. plos.org Generally, terpenes, including sesquiterpenes, are known to possess antimicrobial and insecticidal properties, contributing to a plant's broader defense arsenal. numberanalytics.com α-barbatene has also been noted in research concerning thrips resistance in plants. researchgate.net

While the primary documented roles of (+)-α-barbatene in plant physiology relate to defense and floral scent, its presence as a volatile organic compound (VOC) places it within the broader network of plant signaling. VOCs, in general, are crucial for plants to communicate with their environment, mediating responses to biotic and abiotic stresses. nih.gov The induction of α-barbatene emission in response to herbivory, as observed in maize and cotton, signifies its role as a chemical signal indicating plant stress. nih.govmdpi.com These volatile signals can alert the plant to the presence of attackers and potentially trigger systemic defense responses or attract natural enemies of the herbivores. uu.nl

(+)-α-Barbatene is a notable component of the floral volatile bouquet in Arabidopsis thaliana. The terpene synthase TPS11 is responsible for synthesizing (+)-α-barbatene, along with other sesquiterpenes like (+)-thujopsene, which are significant contributors to Arabidopsis floral emissions. nih.govoup.comuni-frankfurt.defrontiersin.orgresearchgate.netnih.gov Floral scents are vital for plant reproduction, serving to attract pollinators while simultaneously deterring florivores. The enzyme CYP706A3 modulates the emission of (+)-α-barbatene from Arabidopsis flowers, thereby influencing interactions with florivores. nih.govnih.gov The presence of sesquiterpenes like (+)-α-barbatene in floral scents is crucial for attracting pollinators and repelling insects that could damage the flowers. oup.com

Table 1: Key Sesquiterpenes Synthesized by TPS11 in Arabidopsis thaliana

CompoundRole/Context
(+)-α-barbateneMajor sesquiterpene component of A. thaliana floral emissions; precursor to defensive oxides.
(+)-thujopseneMajor sesquiterpene component of A. thaliana floral emissions.
β-chamigreneSesquiterpene synthesized by TPS11.
cis-thujopseneSesquiterpene synthesized by TPS11.

Fungal Chemical Ecology and Inter-Kingdom Interactions

(+)-α-Barbatene and related compounds are also identified in fungal emissions, contributing to the complex chemical ecology of fungal communities and their interactions with other organisms.

(+)-α-Barbatene and its close relative, β-barbatene, have been identified as products of certain fungi, including ectomycorrhizal (EM) fungi. The EM fungus Tricholoma vaccinum, which forms symbiotic relationships with coniferous trees like Picea abies, produces both α-barbatene and β-barbatene in axenic cultures. researchgate.netnih.govbeilstein-journals.orgmdpi.comresearchgate.netumn.edu Notably, the production levels of β-barbatene by T. vaccinum vary depending on its co-cultivation with its host tree, suggesting a role in the symbiotic dynamic. nih.govbeilstein-journals.orgresearchgate.net The β-barbatene emitted by T. vaccinum exhibits antimicrobial properties, indicating a potential role in fungal defense or in modulating interactions with other microbes. researchgate.netufpr.br Generally, EM fungi emit volatile terpenes, which are thought to influence the establishment and maintenance of their symbiotic associations with plants. researchgate.net

Fungi are prolific producers of VOCs, releasing complex blends that influence fungal development, adaptation, and communication within ecosystems. ird.fr These volatile compounds, including terpenes like barbatenes, act as infochemicals, mediating interactions among fungi and with other organisms. nih.govbeilstein-journals.orgird.fr The fungus Trametes versicolor has been documented to emit both α- and β-barbatene, with β-barbatene potentially playing a role in helping certain beetles discriminate host odors. uni-frankfurt.de The antimicrobial properties of β-barbatene from T. vaccinum suggest its function in fungal defense or in inter-kingdom signaling. researchgate.netufpr.br Furthermore, fungal VOCs can influence plant growth and activate plant defense responses, illustrating their role in shaping plant-fungal interactions. nih.govbeilstein-journals.org Even non-fungal organisms like mosses (Sphagnum nitens) have been found to emit α-barbatene as part of their VOC profile. numberanalytics.com

Table 2: Organisms Emitting Barbatene Compounds

OrganismEmitted Barbatene Compound(s)Context/Role
Arabidopsis thaliana (Flower)(+)-α-barbateneFloral volatile; precursor to defensive oxides that deter florivores/microbes.
Trametes versicolor (Fungus)α-barbatene, β-barbateneFungal VOC; potential role in insect discrimination of host odors.
Tricholoma vaccinum (Ectomycorrhizal Fungus)α-barbatene, β-barbateneFungal VOC; antimicrobial properties; production varies with host interaction.
Sphagnum nitens (Moss)α-barbateneVOC emission profile.

Biotechnological Production and Metabolic Engineering of + Alpha Barbatene

Heterologous Expression Systems for Biosynthesis

The selection of an appropriate heterologous host system is foundational for the successful biosynthesis of target compounds like (+)-alpha-Barbatene. Key considerations include ease of genetic manipulation, growth characteristics, and the ability to support the expression of complex enzymatic pathways.

Utilization of Escherichia coli as a Host System

Escherichia coli is a widely utilized bacterium in biotechnology due to its well-characterized genome, rapid growth rate, and established genetic manipulation tools biotechrep.irjmb.or.kr. These attributes make it a robust chassis for expressing heterologous genes involved in metabolic pathways. While E. coli generally lacks the post-translational modification capabilities found in eukaryotes, it has been successfully engineered for the production of various isoprenoids and terpenes nih.gov. For instance, studies have demonstrated the functional expression of sesquiterpene synthases from fungal sources in E. coli, leading to the production of compounds such as β-copaene and cubebol, with reported titers reaching up to 215 mg/L and 497 mg/L, respectively nih.gov. The presence of polyphosphate in E. coli has also been noted in the context of isoprenoid production escholarship.org. Although direct high-yield production of this compound in E. coli is not extensively detailed in the reviewed literature, its general utility as a host for terpene biosynthesis is established.

Engineering Saccharomyces cerevisiae for Enhanced Production

Saccharomyces cerevisiae, commonly known as baker's yeast, is a eukaryotic microorganism that has emerged as a preferred host for the biosynthesis of a wide array of natural products, including sesquiterpenes sjtu.edu.cnmdpi.com. Its advantages include a robust genetic toolkit, rapid growth, cost-effectiveness, and the capacity for certain post-translational modifications futurefields.io. S. cerevisiae naturally synthesizes sesquiterpenoids from farnesyl diphosphate (B83284) (FPP), a precursor derived from the mevalonate (B85504) (MVA) pathway sjtu.edu.cnnih.gov.

Specific strains of S. cerevisiae, such as the JCR27 strain engineered with an enhanced MVA pathway, have been employed for the efficient microbial synthesis of sesquiterpenes sjtu.edu.cnnih.gov. Research has shown that engineered yeast strains can co-express terpene synthases to produce this compound nih.govscispace.com. For example, strain JTPS-BarS has been reported to produce both α-barbatene and thujopsene (B1203592) simultaneously nih.gov. Furthermore, strain JBS 03 has also demonstrated the production of α-barbatene researchgate.net. While specific titers for this compound vary, studies have reported production levels of 1.6 g/L in engineered yeast nih.gov. Beyond α-barbatene, S. cerevisiae has been successfully engineered to produce other sesquiterpenes such as α-farnesene, pentalenene (B1246303), and α-santalene, with titers reaching several grams per liter sjtu.edu.cnnih.govresearchgate.net.

Metabolic Pathway Optimization for Increased Yield

Optimizing the metabolic pathways within a host organism is crucial for maximizing the yield of desired products like this compound. This involves enhancing precursor availability, modifying enzyme activities, and refining fermentation strategies.

Enhancement of Farnesyl Diphosphate (FPP) Flux

Sesquiterpenoid biosynthesis in S. cerevisiae originates from farnesyl diphosphate (FPP), a C15 isoprenoid precursor generated through the mevalonate (MVA) pathway sjtu.edu.cnnih.gov. A common limitation in sesquiterpenoid production is the often-weak flux through the MVA pathway, which restricts the availability of FPP sjtu.edu.cnnih.gov. To overcome this, metabolic engineering strategies focus on enhancing FPP flux by overexpressing key enzymes in the MVA pathway sjtu.edu.cnmdpi.comnih.govresearchgate.net. For instance, engineering strains with an enhanced MVA pathway, such as the JCR27 strain, has proven effective for increasing sesquiterpene synthesis sjtu.edu.cnnih.gov. Similarly, constructing strains that overexpress all genes in the mevalonate pathway has been employed to boost precursor supply for terpenoid production mdpi.com. Strategies like improving the expression of FPP synthase (ERG20) are also critical for increasing FPP availability researchgate.net.

Genetic Manipulation of Rate-Limiting Enzymes

Identifying and manipulating rate-limiting enzymes within a biosynthetic pathway is a cornerstone of metabolic engineering for increasing product yield wikipedia.orgfrontiersin.orgnih.gov. In the context of sesquiterpene biosynthesis, enzymes involved in the MVA pathway or the terpene synthases themselves can be targets for genetic modification. Overexpression of genes encoding rate-limiting enzymes, such as truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR) in the MVA pathway, can significantly boost metabolic flux towards isoprenoid precursors like FPP frontiersin.orgchalmers.se. While specific rate-limiting enzymes for this compound biosynthesis in engineered hosts are not always explicitly detailed, the general principle of enhancing the activity or expression of enzymes that control flux through the FPP supply chain and the final cyclization steps is a key strategy researchgate.netresearchgate.net. For example, research into terpene synthases has identified specific amino acid residues that can influence product formation and minimize side products, suggesting that enzyme engineering can also play a role in improving selectivity and yield researchgate.netnih.gov.

Fermentation Strategies and Titer Improvements

Optimizing fermentation conditions and employing advanced strategies are vital for achieving high titers of biotechnologically produced compounds. Fed-batch fermentation, coupled with controlled feeding strategies, has been shown to enhance product accumulation by supporting cell growth and maintaining optimal conditions for product formation sjtu.edu.cnnih.govresearchgate.net. These strategies have led to significant improvements in sesquiterpene yields. For instance, studies utilizing engineered S. cerevisiae strains have reported titers for various sesquiterpenes, including 1.6 g/L for α-barbatene nih.gov. Other sesquiterpenes have achieved even higher titers, such as 10.8 g/L for pentalenene and 38.8 g/L for α-farnesene nih.gov.

Further enhancements in production titers can be achieved through various metabolic engineering interventions, such as downregulating competing pathways (e.g., by downregulating ERG9) or employing enzyme fusions mdpi.com. These combined approaches aim to maximize the conversion of feedstock into the desired product, leading to industrially relevant yields.

Data Table: Sesquiterpene Production in Engineered Saccharomyces cerevisiae

The following table summarizes the reported titers of various sesquiterpenes produced in engineered Saccharomyces cerevisiae strains, highlighting the potential for high-yield biosynthesis.

SesquiterpeneTiter (g/L)Strain/Reference Context
This compound1.6JBS 03 nih.govresearchgate.net
Pentalenene10.8 nih.govresearchgate.net
Presilphiperfol-1-ene22.7 nih.govresearchgate.net
Epi-isozizaene4.7 nih.govresearchgate.net
α-farnesene38.8 nih.govresearchgate.net
Protoilludene12.1 nih.govresearchgate.net
α-santalene10.2 nih.govresearchgate.net
β-copaene6.8 nih.govresearchgate.net
Thujopsene1.2 nih.govresearchgate.net
α-humuleneUp to 101.7 ± 6.9 mdpi.com

Compound List

this compound

Thujopsene

β-chamigrene

Farnesyl diphosphate (FPP)

Pentalenene

Presilphiperfol-1-ene

Epi-isozizaene

α-farnesene

Protoilludene

α-santalene

β-copaene

Cubebol

α-humulene

δ-guaiene

α-guaiene

β-eudesmol

Valencene

Amorphadiene

Trichodiene

Squalene

Directed Evolution and Enzyme Engineering for Product Specificity

The biotechnological production of specific sesquiterpenes, such as this compound, often faces challenges due to the inherent promiscuity of terpene synthases (TPSs). These enzymes, which catalyze the cyclization of farnesyl pyrophosphate (FPP) into a vast array of sesquiterpene skeletons, frequently produce multiple products from a single substrate pnas.orgcaltech.eduplos.org. Enhancing the specificity of these enzymes towards a desired product, like this compound, is a critical objective for metabolic engineering and synthetic biology applications. Directed evolution and rational enzyme engineering approaches offer powerful strategies to achieve this goal by modifying the enzyme's catalytic machinery to favor the formation of specific products.

Understanding the Native Enzyme's Specificity Profile

This compound is a C15 sesquiterpene synthesized from (2E,6E)-farnesyl diphosphate (FPP) kegg.jpkegg.jpuniprot.org. In Arabidopsis thaliana, the enzyme AtTPS11 (also referred to as BS, with EC numbers 4.2.3.69 for this compound synthase, 4.2.3.78 for beta-chamigrene (B1209230) synthase, and 4.2.3.79 for thujopsene synthase) is known to produce a mixture of sesquiterpenes kegg.jpuniprot.orggenome.jpgenome.jp. When expressed recombinantly, AtTPS11 exhibits a notable product profile, with this compound being a significant, but not exclusive, product uniprot.orggenome.jpgenome.jp.

Table 1: Product Distribution of Recombinant Arabidopsis thaliana TPS11

ProductPercentage (%)
This compound27.3
(+)-Thujopsene17.8
(+)-beta-Chamigrene9.9
Other SesquiterpenoidsTraces

This distribution highlights the enzyme's capacity to catalyze different cyclization and rearrangement pathways, leading to multiple sesquiterpene products. The goal of enzyme engineering efforts would be to shift this distribution to favor this compound.

Directed Evolution for Enhanced Specificity

Directed evolution is a powerful in vitro protein engineering technique that mimics natural selection to evolve enzymes with novel or improved properties nih.gov. This process typically involves:

Gene Diversification: Creating a library of enzyme variants through methods like error-prone PCR, which introduces random mutations across the gene encoding the terpene synthase.

High-Throughput Screening (HTS): Developing a screening assay that can rapidly identify variants with enhanced activity or specificity for the desired product. For terpene synthases, this might involve gas chromatography-mass spectrometry (GC-MS) to analyze product profiles or colorimetric assays if specific products can be linked to a detectable signal caltech.educardiff.ac.uk.

Selection/Isolation: Selecting or isolating the variants that exhibit the desired improvement, such as increased production of this compound relative to other products.

Iteration: Repeating the diversification, screening, and selection cycle to further refine the enzyme's properties.

Directed evolution can be particularly effective in overcoming enzyme promiscuity. By exploring a vast sequence space, it can identify mutations, even single amino acid substitutions, that significantly alter substrate binding, catalytic mechanism, or product release, thereby enhancing specificity pnas.orgnih.gov. For instance, studies on other sesquiterpene synthases have shown that mutations within or near the active site can redirect the reaction trajectory, leading to altered product profiles pnas.org.

Enzyme Engineering Strategies for Product Specificity

Beyond random mutagenesis, rational design and site-directed mutagenesis offer more targeted approaches to engineer enzyme specificity.

Rational Design: This approach relies on understanding the enzyme's three-dimensional structure and catalytic mechanism. By analyzing crystal structures or homology models of TPSs, researchers can identify key amino acid residues within the active site or surrounding regions that are critical for substrate binding, carbocation stabilization, and product formation pnas.orgplos.org. Mutations can then be introduced at these specific sites to alter the enzyme's preference for certain reaction pathways. For example, subtle variations in residues that influence the shape or polarity of the active site pocket can dictate which carbocation intermediates are preferentially formed and quenched, thereby influencing the final product pnas.orgplos.org.

Site-Directed Mutagenesis: This technique allows for the precise alteration of specific amino acid residues within the enzyme. By systematically mutating residues predicted to be important for specificity, researchers can investigate their precise roles and identify beneficial changes. For example, studies have demonstrated that single amino acid substitutions within the active site of sesquiterpene synthases can be sufficient to change the stereochemical configuration of a dominant reaction product pnas.org. Similarly, engineering efforts have successfully narrowed the product specificity of promiscuous sesquiterpene synthases, enhancing the production of specific compounds pnas.org.

Applying these principles to AtTPS11 or other sesquiterpene synthases involved in this compound biosynthesis could involve targeting residues that influence the initial ionization of FPP, the cyclization steps, or the final proton abstraction or water capture event. The aim would be to stabilize the carbocation intermediate leading specifically to this compound, while disfavoring pathways that lead to thujopsene or beta-chamigrene. Combining computational modeling with experimental validation is crucial for guiding these engineering efforts effectively plos.orgcardiff.ac.uk.

By employing directed evolution and rational enzyme engineering, it is possible to reprogram terpene synthases to achieve higher yields and purer profiles of valuable compounds like this compound, thereby improving their utility in biotechnological applications.

Advanced Analytical Methodologies in + Alpha Barbatene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of natural products like (+)-alpha-Barbatene, enabling the separation of this specific compound from complex mixtures and the quantification of its presence.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds such as this compound. The choice of detector is crucial and depends on the specific requirements of the analysis, such as sensitivity and selectivity. lcservicesltd.co.uk

Flame Ionization Detector (FID): As a nearly universal detector for organic compounds, the FID is widely used for the quantification of this compound. scioninstruments.com It offers high sensitivity and a wide linear range. The detector operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a measurable current proportional to the amount of carbon atoms. scioninstruments.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides both separation and structural information. ijstr.org The mass spectrometer ionizes the eluted compounds, separating the ions based on their mass-to-charge ratio to produce a unique mass spectrum for each compound. This technique is invaluable for the definitive identification of this compound in complex samples. nih.govnih.gov The high sensitivity and specificity of GC-MS also allow for the detection and quantification of trace amounts of the compound. nih.gov

Other Detectors: While FID and MS are the most common, other detectors can be employed for specific applications. For instance, a Thermal Conductivity Detector (TCD) can be used for preparative GC applications where sample recovery is desired, as it is a non-destructive technique. scioninstruments.com

A typical GC analysis of this compound would involve a capillary column with a non-polar stationary phase, such as 5% phenyl methyl polysiloxane, which separates compounds based on their boiling points and polarity. nih.gov

Table 1: Comparison of Common GC Detectors for this compound Analysis

Detector Principle Selectivity Sensitivity Application in this compound Research
Flame Ionization Detector (FID) Measures the increase in ions produced when the sample is burned in a hydrogen flame. Most organic compounds. High Quantification in essential oils and other extracts.
Mass Spectrometer (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments. Highly selective based on mass spectrum. Very High Definitive identification and structural elucidation.

| Thermal Conductivity Detector (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the analyte. | Universal | Moderate | Preparative GC for sample isolation. |

For the purification of this compound, particularly on a preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net This technique is well-suited for separating compounds that may not be volatile enough for GC or that are thermally labile.

The purification process typically involves a reversed-phase HPLC system, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent such as acetonitrile or methanol). jconsortium.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. jconsortium.com A photodiode array (PDA) detector is commonly used to monitor the separation, allowing for the detection of analytes over a wide range of wavelengths. nih.gov

The conditions for HPLC purification must be carefully optimized, including the choice of column, mobile phase composition, and flow rate, to achieve high resolution and purity of the isolated this compound. nih.gov

Since this compound is a chiral molecule, separating it from its enantiomer, (-)-alpha-Barbatene, is essential for studying its specific biological activities. Chiral chromatography is the primary technique used for this enantiomeric resolution. nih.gov This can be achieved using either GC or HPLC with a chiral stationary phase (CSP). nih.govnih.gov

CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds and have been successfully applied in the resolution of various enantiomers. nih.gov The choice of the mobile phase is also critical for achieving optimal separation. nih.gov

The resolution (Rs) between the enantiomeric peaks is a key parameter in chiral chromatography, with a value greater than 1.5 indicating baseline separation. nih.gov

Table 2: Key Parameters in Chiral Chromatography of this compound

Parameter Description Importance for this compound
Chiral Stationary Phase (CSP) A stationary phase containing a chiral selector that interacts stereoselectively with the enantiomers. The choice of CSP is crucial for achieving separation.
Mobile Phase The solvent that carries the sample through the column. Its composition can significantly influence the separation. Optimization of the mobile phase is necessary for good resolution.
Resolution (Rs) A measure of the degree of separation between two peaks. An Rs value ≥ 1.5 is desired for complete separation of enantiomers.

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. | A value > 1 is necessary for any separation to occur. |

Spectrometric Techniques for Structural Confirmation

Once this compound has been isolated and purified, spectrometric techniques are employed to confirm its chemical structure with a high degree of certainty.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. semanticscholar.org Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the stereochemistry of the molecule. scielo.br

1D NMR: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. semanticscholar.org

2D NMR: Advanced pulse sequences are used to establish connectivity between atoms. strath.ac.uk

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. scielo.br

The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for the identification of this compound and its derivatives. nih.gov The mass spectrometer provides the molecular weight of the compound from the molecular ion peak. whitman.edu

Furthermore, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used for identification. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. libretexts.org For a cyclic alkane structure like this compound, fragmentation often involves the loss of small hydrocarbon fragments. whitman.edu Analysis of the fragmentation patterns of potential derivatives of this compound can help in their identification and structural characterization. mdpi.com

Table 3: Mentioned Compound Names

Compound Name
This compound
(-)-alpha-Barbatene
Acetonitrile

Integrated Analytical Platforms for Complex Mixture Analysis

The analysis of this compound in its natural sources, such as the essential oils of liverworts like Lophozia ventricosa, presents a significant analytical challenge due to the presence of a multitude of structurally similar volatile and semi-volatile compounds. researchgate.net To overcome this, researchers employ powerful, integrated analytical platforms that provide the necessary resolution and identification capabilities.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in the analysis of essential oils. weedturf.org This method separates the volatile compounds in a sample based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the individual compounds and provides a unique mass spectrum, akin to a molecular fingerprint. The identification of this compound is then achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in spectral libraries.

For even more complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation power. chromatographyonline.comnih.govstuba.sk This technique utilizes two different gas chromatography columns with distinct separation mechanisms, providing a much higher degree of resolution than single-column GC. The result is a two-dimensional chromatogram where structurally related compounds, such as different classes of terpenes, are grouped together, simplifying the identification process. The high data acquisition speed of TOFMS is essential to capture the narrow peaks produced by the fast separation in the second dimension.

The following table details the typical analytical parameters used in the GC-MS analysis of essential oils containing sesquiterpenes like this compound.

ParameterValue/Description
Gas Chromatograph Agilent 7890A or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 60°C, ramped to 240°C at 3°C/min
Mass Spectrometer Agilent 5975C or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

A critical aspect of compound identification in gas chromatography is the use of Kovats Retention Indices (RI). The RI of a compound is a measure of its retention time relative to a series of n-alkane standards. This value is more reproducible between different instruments and laboratories than the raw retention time. The table below presents the known retention indices for α-Barbatene on different types of GC columns.

CompoundColumn TypeRetention Index (RI)
α-BarbateneStandard Non-Polar1410, 1414, 1416, 1432
α-BarbateneSemi-Standard Non-Polar1409
α-BarbateneStandard Polar1623, 1627, 1628

In a study on the chemical composition of the liverwort Lophozia ventricosa, GC-MS analysis of different extracts revealed the presence of both α-barbatene and its isomer, β-barbatene. researchgate.net The relative abundance of these compounds varied depending on the extraction solvent, highlighting the importance of the analytical methodology in obtaining a comprehensive chemical profile of a complex sample.

The following table summarizes the findings for α-barbatene and β-barbatene in the essential oil of Lophozia ventricosa. researchgate.net

CompoundExtractPercentage Composition (%)
α-BarbateneMethanolic8.30
β-BarbateneMethanolic26.35
α-BarbateneEthyl Acetate (B1210297)8.21
β-BarbateneEthyl Acetate45.39

The mass spectrum of α-Barbatene is characterized by a specific fragmentation pattern. While the full spectrum is complex, key diagnostic ions are used for its identification in a complex mixture. The molecular ion peak ([M]+) for α-Barbatene (C15H24) is expected at m/z 204.

CompoundMolecular FormulaMolecular WeightKey Mass Spectral Fragments (m/z)
This compoundC15H24204.35204, 189, 161, 133, 119, 105, 93, 91

The integration of these advanced analytical platforms provides a powerful approach to comprehensively analyze the chemical constituents of complex natural products. For a compound like this compound, these methodologies are not only crucial for its unambiguous identification but also for quantifying its presence, which is vital for further chemical and biological studies.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing (+)-alpha-Barbatene’s purity and structural identity?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC/HSQC) to confirm stereochemistry and functional groups . Pair this with high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity, HPLC or GC-MS with chiral columns can resolve enantiomeric excess. Always compare spectral data with literature values for known derivatives, and include raw data in supplementary materials to ensure reproducibility .

Q. How should researchers design synthetic pathways for this compound to optimize yield?

  • Methodological Answer : Begin with retrosynthetic analysis focusing on sesquiterpene core construction (e.g., cyclization of farnesyl derivatives). Use catalytic asymmetric synthesis for stereocontrol, and screen solvents (e.g., hexane/EtOAc mixtures) and catalysts (e.g., chiral Brønsted acids) . Monitor reactions via TLC and optimize temperature/pH using a Design of Experiments (DoE) approach. Report yields alongside side-product profiles to identify bottlenecks .

Q. What in vitro bioassays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity in cancer lines like MCF-7 or A549) with IC₅₀ calculations. For anti-inflammatory activity, measure TNF-α/IL-6 suppression in LPS-stimulated macrophages. Include positive controls (e.g., dexamethasone) and validate results with dose-response curves . Ensure statistical rigor (n ≥ 3, ANOVA with post-hoc tests) and report raw data in tabular form .

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?

  • Methodological Answer : Conduct a systematic meta-analysis of existing studies, evaluating variables like bacterial strains, compound purity, and assay conditions (e.g., agar dilution vs. broth microdilution). Use MIC/MBC ratio analysis to distinguish bacteriostatic vs. bactericidal effects. If disparities persist, perform cheminformatics modeling to assess structure-activity relationships (SAR) and identify potential assay-specific interference (e.g., solvent toxicity) .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with LC-MS/MS plasma profiling to measure Cₘₐₓ, Tₘₐₓ, and AUC. For toxicity, conduct OECD-compliant acute/chronic dosing studies (28-90 days) with histopathology and serum biochemistry (ALT, creatinine). Apply PBPK modeling to extrapolate human dosing. Ensure ethical compliance (IACUC approval) and transparent reporting of adverse events .

Q. How can researchers address challenges in isolating this compound from natural sources?

  • Methodological Answer : Optimize extraction using green chemistry (e.g., supercritical CO₂ or microwave-assisted extraction) to enhance yield while minimizing degradation. Combine column chromatography (silica gel, RP-18) with countercurrent distribution for purification. Validate each step via GC-MS metabolomics to track compound loss. For scalability, use DoE to balance time, cost, and yield .

Q. What computational strategies improve mechanistic insights into this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against crystallographic targets (e.g., COX-2 or CYP450 enzymes). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic/proteomic data (RNA-seq, SILAC) to identify downstream pathways. Publish trajectory files and force-field parameters in open repositories for reproducibility .

Methodological Frameworks and Reporting Standards

  • Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data, including spectral files, assay conditions, and statistical scripts .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and address contradictory findings .
  • Ethical Compliance : Document IRB/IACUC approvals and data anonymization protocols for in vivo/human-derived data .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.